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Abstract

Cedazuridine (formerly E7727) is a novel, potent, and orally bioavailable inhibitor of the
enzyme cytidine deaminase (CDA). Developed by Astex Pharmaceuticals, it represents a
significant advancement in the oral delivery of cytidine-based chemotherapeutic agents.[1][2]
By preventing the rapid degradation of these agents in the gastrointestinal tract and liver,
cedazuridine enables effective oral administration, thereby reducing the burden of intravenous
therapies for patients. This technical guide provides a comprehensive overview of the
discovery, origin, mechanism of action, and development of cedazuridine, with a focus on its
combination with the hypomethylating agent decitabine for the treatment of myelodysplastic
syndromes (MDS) and chronic myelomonocytic leukemia (CMML).

Discovery and Origin

The development of an oral formulation for hypomethylating agents (HMAS) like decitabine has
been a long-standing goal in the treatment of myeloid malignancies.[3][4] However, the oral
bioavailability of these drugs is severely limited due to rapid inactivation by cytidine deaminase
(CDA), an enzyme highly expressed in the gut and liver.[3][5]

Initial attempts to overcome this challenge focused on the use of tetrahydrouridine (THU), a
known CDA inhibitor. While effective at increasing the oral bioavailability of decitabine, THU is
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unstable in acidic environments, posing significant pharmaceutical development challenges.[3]

[6]

To address this limitation, Astex Pharmaceuticals embarked on a drug discovery program to
identify a more stable and potent CDA inhibitor. This effort led to the discovery of cedazuridine
(E7727), a synthetic nucleoside analog derived from tetrahydrouridine.[1] Cedazuridine was
specifically designed to have improved stability over THU while maintaining potent inhibition of
CDA.[1] It is a 2'-fluorinated analog of THU.[5] Astex Pharmaceuticals, a subsidiary of Otsuka
Pharmaceutical, developed cedazuridine, with Taiho Oncology also being involved in its
development.[7][8]

Mechanism of Action

Cedazuridine is a competitive inhibitor of cytidine deaminase.[6] When co-administered with a
cytidine analog like decitabine, cedazuridine binds to CDA in the gastrointestinal tract and liver,
preventing the deamination and subsequent inactivation of decitabine.[9][10] This inhibition of
first-pass metabolism significantly increases the systemic exposure (bioavailability) of orally
administered decitabine, allowing it to reach therapeutic concentrations.[1][9]

Decitabine, a hypomethylating agent, exerts its antineoplastic effects by incorporating into DNA
and inhibiting DNA methyltransferase (DNMT).[4][9] This leads to hypomethylation of DNA,
which can restore the normal function of tumor suppressor genes, leading to cellular
differentiation and apoptosis.[4][9]

The combination of cedazuridine and decitabine, marketed as Inqovi®, allows for an oral
treatment regimen that provides equivalent systemic exposure to intravenous decitabine.[3][11]
[12]

Chemical Synthesis

Cedazuridine is synthesized from a readily accessible, protected gemcitabine precursor.[7] The
synthesis involves a multi-step process:[7]

o Acid-mediated transfer hydrogenation: The 6-amino-pyridone of the gemcitabine precursor is
converted to the corresponding dihydrouridine.
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e Reduction and Deprotection: A Luche reduction followed by exposure to methanolic
ammonia reduces the amide carbonyl and removes the benzoyl ester protecting groups,
yielding a dihydrouridine intermediate as a mixture of diastereomers.

o Epimerization and Isolation: Treatment with catalytic DBU in aqueous acetonitrile results in a
diastereomeric mixture containing cedazuridine and its epimeric aminol. The desired
cedazuridine diastereomer is then isolated.

Quantitative Data
Table 1: Pharmacokinetic Parameters of Cedazuridine

and Decitabine (Oral Combination)

Cedazuridine (100

Parameter | Decitabine (35 mg) Citation(s)

mg
Cmax (ng/mL) 371 (52% CV) 145 (55% CV) [13]
Day 1 AUC (nghr/mL) 2950 (49% CV) 103 (55% CV) [13]
Steady-State AUC

3291 (45% CV) 178 (53% CV) [13]
(nghr/mL)
5-day Cumulative

851 (50% CV) [13]

AUC (ng*hr/mL)
Steady-State Half-life

6.7 (19% CV) - [13]
(hours)
Apparent Steady-

30.3 (46% CV) - [13]
State Clearance (L/hr)
Plasma Protein

34-38% 4-6% [13]

Binding

CV: Coefficient of Variation

Table 2: Preclinical Toxicology of Cedazuridine
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Target
. Organs at
. Study Dosing o
Species . . NOAEL Doses Citation(s)
Duration Regimen
Above
NOAEL
7 days (1 )
Mouse Daily 1000 mg/kg [1]
cycle)
7 days (1 )
Monkey Daily 200 mg/kg [1]
cycle)
100 mg/kg
13 weeks Days 1-7 of (females),
Mouse ) Lymph nodes  [1]
(multi-cycle) 28-day cycle 300 mg/kg
(males)
Gl mucosa,
13 weeks Days 1-7 of Bone marrow
Monkey ) 60 mg/kg [1]
(multi-cycle) 28-day cycle (RBC
parameters)

NOAEL: No-Observed-Adverse-Effect Level

Table 3: Clinical Efficacy of Oral
Decitabine/Cedazuridine in MDS and CMML (ASCERTAIN
and ASTX727-01-B Trials)
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ASTX727-01-B

ASCERTAIN (Phase

Endpoint Citation(s)
(Phase 2) 3)

Number of Patients 80 133 [14]

Complete Response 18% (95% ClI, 21% (95% Cl, [14]

(CR) Rate

10%-18%)

15%-29%)

Median Duration of
CR (months)

8.7 (range, 1.1-18.2)

7.5 (range, 1.6-17.5) [14]

Transfusion

Independence

29% of transfusion-
dependent patients at
baseline became

independent.

53% of transfusion-
dependent patients at
baseline became [14]
independent within 56

days.

Experimental Protocols
Phase 3 ASCERTAIN Clinical Trial Protocol
(NCT03306264)

« Study Design: A multicenter, open-label, randomized, crossover study.[11][15]

» Patient Population: Adults with myelodysplastic syndromes (MDS) or chronic

myelomonocytic leukemia (CMML) who were candidates for intravenous decitabine.[11]

e Treatment Regimen:[11]

o Patients were randomized (1:1) to receive either:

» Cycle 1: Oral decitabine (35 mg) and cedazuridine (100 mg) as a fixed-dose

combination tablet once daily for 5 days.

» Cycle 2: Intravenous decitabine (20 mg/m?) infused over 1 hour daily for 5 days.

o OR

» Cycle 1: Intravenous decitabine.
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» Cycle 2: Oral decitabine/cedazuridine.
o From Cycle 3 onwards, all patients received the oral combination.

e Primary Endpoint: To demonstrate pharmacokinetic equivalence of the oral combination to
intravenous decitabine based on the 5-day area under the curve (AUC).[11]

e Secondary Endpoints: Safety, overall response rate, and duration of response.

Visualizations

Diagram 1: Mechanism of Action of Cedazuridine and
Decitabine

Gastrointestinal Tract & Liver

bits_Li DNA Methylation Apoptosis & Cell Differentiation

Click to download full resolution via product page

Caption: Mechanism of action of oral cedazuridine in combination with decitabine.

Diagram 2: Cedazuridine Drug Development Workflow
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Discovery & Preclinical

Problem:

Poor oral bioavailability of Decitabine due to CDA

Hypothesis:
A stable CDA inhibitor can improve oral delivery

Synthesis of Cedazuridine
(stable THU analog)

Preclinical Studies:
- In vitro CDA inhibition (IC50)
- In vivo PK/PD in animal models
- Toxicology studies

Clinical D¢velopment

Phase 1 Trial:
- Dose escalation

- Safety and tolerability
- Establish recommended Phase 2 dose

Phase 2 Trial (ASTX727-01-B):
- Compare PK/PD of oral vs. IV decitabine
- Evaluate safety and efficacy

Phase 3 Trial (ASCERTAIN):

- Confirm PK equivalence
- Pivotal safety and efficacy data

Regulatory & Post-Market

New Drug Application (NDA) Submission

FDA & Health Canada Approval
(Ingovi®)

Ongoing Studies:
- Combination therapies
- New indications (e.g., AML)

Click to download full resolution via product page

Caption: High-level workflow of the discovery and development of cedazuridine.
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Diagram 3: Cedazuridine Synthesis Overview

Dihydrouridine
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Diastereomeric Mixture)
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Gemcitabine Precursor

Cedazuridine & Epimer
(Diastereomeric Mixture)

tion Dihydrouridine
(Protected)

Cedazuridine
(Isolated)

Click to download full resolution via product page

Caption: Simplified overview of the chemical synthesis of cedazuridine.

Conclusion

The discovery and development of cedazuridine is a prime example of rational drug design
aimed at overcoming a specific pharmaceutical challenge. By creating a stable and potent
inhibitor of cytidine deaminase, researchers have successfully enabled the oral administration
of decitabine, a critical therapy for patients with MDS and CMML. The comprehensive
preclinical and clinical development program has demonstrated that the oral combination of
cedazuridine and decitabine is pharmacokinetically equivalent to intravenous decitabine, with a
comparable safety and efficacy profile. This innovation offers a significant improvement in the
quality of life for patients by providing a convenient, at-home treatment option. Future research
will likely explore the potential of cedazuridine in combination with other cytidine analogs and in
the treatment of other malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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